Molecular Identity and Regulatory Traceability: Sitofibrate 55902-94-8 vs. Unregistered Fibrate Analogs
Sitofibrate possesses a complete and verifiable regulatory identity chain that distinguishes it from many unregistered or withdrawn fibrate analogs. The compound is assigned FDA UNII SM0FE61T7E, DrugBank accession DB21192, and ChEMBL ID CHEMBL2105767, confirming its inclusion in authoritative global substance registration systems [1]. In contrast, clofibrate—while having historical regulatory approvals—has been withdrawn from multiple markets and lacks an active FDA UNII for current therapeutic use. No clinical trial records or marketing approvals exist for sitofibrate in any major jurisdiction (FDA, EMA, HSA, NMPA, TGA), establishing it unequivocally as a research-use-only compound rather than an approved pharmaceutical [2]. This regulatory clarity is essential for procurement compliance and for distinguishing sitofibrate from clinically approved fibrates that carry different handling and documentation requirements.
| Evidence Dimension | Regulatory and database registration status |
|---|---|
| Target Compound Data | FDA UNII: SM0FE61T7E; DrugBank: DB21192; ChEMBL: CHEMBL2105767; PubChem CID: 20055516; Zero active marketing approvals |
| Comparator Or Baseline | Clofibrate: No active FDA UNII for current therapeutic use; withdrawn in multiple jurisdictions due to safety concerns |
| Quantified Difference | Sitofibrate has complete modern regulatory identifiers and is explicitly categorized as experimental; clofibrate has legacy registration only |
| Conditions | Cross-database registration status verification |
Why This Matters
Procurement of sitofibrate is supported by unambiguous regulatory identifiers that ensure correct substance selection and compliance with research-use-only documentation requirements.
- [1] NCATS Inxight Drugs. SITOFIBRATE: UNII SM0FE61T7E, ChEMBL CHEMBL2105767, PubChem CID 20055516. View Source
- [2] MedPath Trial Database. Sitofibrate: No FDA, EMA, HSA, NMPA, PPB, or TGA approvals found. View Source
